![molecular formula C8H8F3NO B1382232 1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one CAS No. 1068468-94-9](/img/structure/B1382232.png)
1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one
Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrroles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . The trifluoromethyl group attached to the pyrrole ring could potentially enhance the compound’s biological activity, as fluorine atoms are known to improve the bioavailability and metabolic stability of pharmaceuticals .
Molecular Structure Analysis
The compound likely has a five-membered ring structure with two adjacent nitrogen atoms and three carbon atoms, similar to other pyrrole derivatives .
Chemical Reactions Analysis
The chemical reactions of pyrrole derivatives can be quite diverse, depending on the functional groups attached to the pyrrole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For instance, a similar compound, 1-methyl-5-(trifluoromethyl)-1H-pyrazole, is a liquid at room temperature .
Scientific Research Applications
Synthesis of Dipyrromethanes : Dmowski, Piasecka-Maciejewska, and Urbańczyk-Lipkowska (2003) demonstrated the synthesis of 5-(trifluoromethyl)dipyrromethanes through sodium dithionite-initiated reactions. This synthesis is significant for the preparation of compounds used in various applications, including medicinal chemistry and materials science (Dmowski, Piasecka-Maciejewska, & Urbańczyk-Lipkowska, 2003).
Aminopyrroles Preparation : Khlebnikov et al. (2018) explored the use of a trifluoromethyl-containing building block for preparing trifluoromethyl-substituted aminopyrroles. This process is essential for developing various biologically active compounds (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Quantum Mechanical Modeling : Cataldo et al. (2014) conducted quantum mechanical modeling to study the structural and vibrational properties of fluoromethylated-pyrrol derivatives. This research provides insights into the reactivity and stability of these compounds, which can be leveraged in various scientific fields (Cataldo, Castillo, Br, & An, 2014).
Electrooptic Film Fabrication : Facchetti et al. (2006) described the synthesis of new dibranched, heterocyclic "push-pull" chromophores using pyrrole-pyridine-based architecture. These chromophores are crucial for electrooptic film fabrication, impacting materials science, especially in the development of advanced optical materials (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).
Safety And Hazards
properties
IUPAC Name |
1-[1-methyl-5-(trifluoromethyl)pyrrol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-3-4-7(12(6)2)8(9,10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAKTPJEFPRAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(N1C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



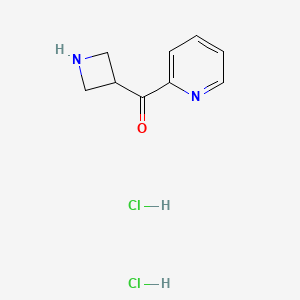
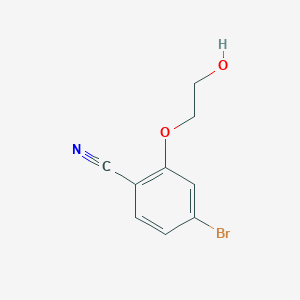

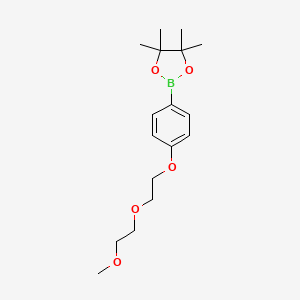
amine hydrochloride](/img/structure/B1382155.png)
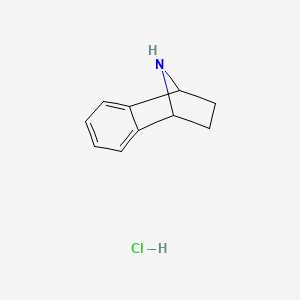
![tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate](/img/structure/B1382158.png)
![2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride](/img/structure/B1382159.png)
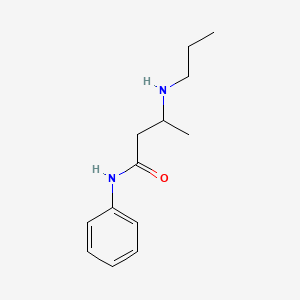
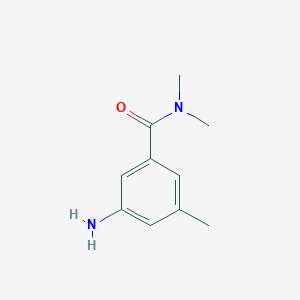
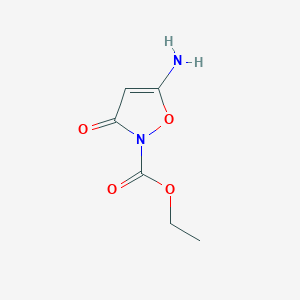
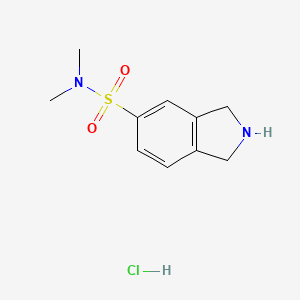
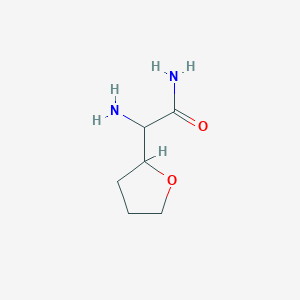
![2-[(2-Methyloxolan-3-yl)amino]ethan-1-ol](/img/structure/B1382172.png)